Cas no 7472-54-0 (p-Benzanisidide)
p-Benzanisidide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,N-(4-methoxyphenyl)-
- p-Benzanisidide
- N-(4-methoxyphenyl)benzamide
- N-Benzoyl-p-anisidine
- 4'-Methoxybenzanilide
- N-(4-Methoxy-phenyl)-benzamide
- 4Methoxybenzanilide
- N-(4-Methoxyphenyl)benzoic acid amide
- Benzamide, N-(4-methoxyphenyl)-
- Benzamide, N-(p-methoxyphenyl)-
- NSC401969
- Maybridge1_008836
- N-benzoyl-p-methoxyaniline
- Oprea1_228986
- Oprea1_534138
- MLS002206488
- ARONIS001560
- N-BENZOYL-PARA-ANISIDINE
- HMS566J14
- KEEBHMMB
- HMS2202P09
- CS-0179398
- 7472-54-0
- B0815
- AKOS000491203
- SB80147
- A838205
- Q63409257
- DTXSID90225705
- NSC 401969
- SMR001295304
- SR-01000395727
- SR-01000395727-1
- MFCD00025788
- AS-47838
- SCHEMBL4963650
- F16334
- KEEBHMMBUBEEOV-UHFFFAOYSA-N
- SY051292
- CHEMBL1593570
- EU-0000964
- FT-0636498
- HMS3345D21
- AF-684/00250059
- NSC-401969
- NCGC00247409-01
- STK091328
- DB-055901
-
- MDL: MFCD00025788
- Inchi: 1S/C14H13NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16)
- InChI Key: KEEBHMMBUBEEOV-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)NC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 227.09500
- Monoisotopic Mass: 227.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.6
- Topological Polar Surface Area: 38.3
Experimental Properties
- Color/Form: Not available
- Density: 1.2±0.1 g/cm3
- Melting Point: 155°C
- Boiling Point: 290.2±23.0 °C at 760 mmHg
- Flash Point: 129.3±22.6 °C
- Refractive Index: 1.619
- PSA: 38.33000
- LogP: 3.02050
- Solubility: Not available
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
p-Benzanisidide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: S22-S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
p-Benzanisidide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
p-Benzanisidide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B120593-250mg |
p-Benzanisidide |
7472-54-0 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B120593-500mg |
p-Benzanisidide |
7472-54-0 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B120593-2.5g |
p-Benzanisidide |
7472-54-0 | 2.5g |
$ 95.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M871033-25g |
4'-Methoxybenzanilide |
7472-54-0 | 98% | 25g |
1,056.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KV944-1g |
p-Benzanisidide |
7472-54-0 | 98.0%(GC&N) | 1g |
¥127.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KV944-5g |
p-Benzanisidide |
7472-54-0 | 98.0%(GC&N) | 5g |
¥344.0 | 2022-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X77065-25g |
N-(4-Methoxyphenyl)benzamide |
7472-54-0 | 98% | 25g |
¥738.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X77065-1g |
N-(4-Methoxyphenyl)benzamide |
7472-54-0 | 98% | 1g |
¥58.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X77065-5g |
N-(4-Methoxyphenyl)benzamide |
7472-54-0 | 98% | 5g |
¥188.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160375-5g |
p-Benzanisidide |
7472-54-0 | ≥98% | 5g |
¥134.90 | 2023-09-01 |
p-Benzanisidide Suppliers
p-Benzanisidide Related Literature
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on p-Benzanisidide
Professional Introduction to Compound with CAS No. 7472-54-0 and Product Name: p-Benzanisidide
p-Benzanisidide, identified by the Chemical Abstracts Service registry number CAS No. 7472-54-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic amide derivative has garnered attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and as a key intermediate in the development of bioactive molecules. The structural uniqueness of p-Benzanisidide lies in its benzene ring substituted with an amide group and an anisyl moiety, which endows it with distinct chemical properties and reactivity patterns. These characteristics make it a valuable building block for designing novel therapeutic agents and exploring new synthetic pathways.
The compound's molecular structure, featuring a phenyl ring linked to an amide functionality via a methylene bridge, contributes to its stability and reactivity under various conditions. This stability is particularly advantageous in pharmaceutical applications, where the compound can serve as a scaffold for drug design without undergoing unwanted degradation. The presence of the anisyl group further enhances its utility by providing a site for further functionalization, enabling chemists to tailor its properties for specific biological targets.
In recent years, p-Benzanisidide has been extensively studied for its potential in medicinal chemistry. Its derivatives have been explored as inhibitors of various enzymes and receptors involved in human diseases. For instance, modifications of the benzene ring or the amide group have led to compounds with anti-inflammatory, antiviral, and anticancer properties. The versatility of p-Benzanisidide as a precursor has made it a cornerstone in the synthesis of small-molecule drugs targeting complex diseases.
One of the most compelling aspects of p-Benzanisidide is its role in the development of protease inhibitors. Proteases are enzymes that play crucial roles in numerous biological processes, including viral replication and tumor progression. By designing molecules that mimic or inhibit these enzymes, researchers can develop effective therapeutic strategies. The amide group in p-Benzanisidide provides a hydrogen bond donor/acceptor pair that can interact with the active sites of proteases, making it an ideal candidate for drug design. Recent studies have demonstrated that derivatives of p-Benzanisidide can effectively inhibit proteases such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammation.
The synthesis of p-Benzanisidide itself is another area of active research. Chemists have developed efficient methods for its preparation, often involving condensation reactions between anisaldehyde and urea or thiourea derivatives under acidic or basic conditions. These synthetic routes are scalable and can be adapted for industrial production. Additionally, green chemistry principles have been applied to improve the sustainability of these processes, reducing waste and minimizing hazardous byproducts.
The pharmacological properties of p-Benzanisidide have also been investigated in preclinical models. Studies have shown that certain derivatives exhibit significant biological activity without causing severe side effects. For example, one derivative has demonstrated potent antitumor activity by inhibiting the growth of cancer cells through mechanisms involving cell cycle arrest and apoptosis. These findings highlight the potential of p-Benzanisidide as a lead compound for further drug development.
Another exciting application of p-Benzanisidide is in the field of materials science. Its ability to form stable complexes with metal ions has led to its use as a ligand in coordination chemistry. These complexes have applications in catalysis, sensing, and even as components in advanced materials such as metal-organic frameworks (MOFs). The unique electronic properties of these complexes make them attractive for use in electronic devices and sensors.
The future prospects for p-Benzanisidide are promising, with ongoing research focusing on expanding its applications across multiple domains. Advances in computational chemistry are enabling researchers to predict new derivatives with enhanced biological activity more efficiently than ever before. This synergy between experimental synthesis and computational modeling is accelerating the discovery process.
In conclusion,CAS No 7472-54-0 represents a compound that embodies innovation at the intersection of organic chemistry and pharmaceutical science. Its structural features make it a versatile intermediate with broad applications ranging from drug development to materials science. As research continues to uncover new possibilities, p-benzanisidide will undoubtedly remain at forefrontof scientific exploration.
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